N-甲基中卟啉IX

描述

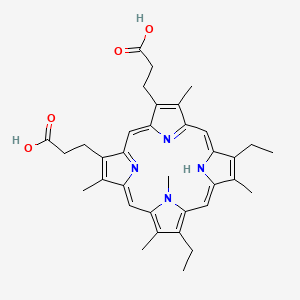

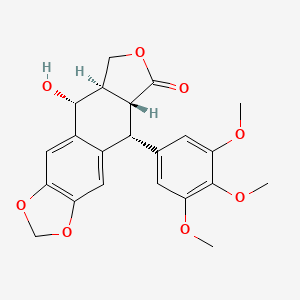

N-甲基原卟啉IX 是一种水溶性非对称卟啉,具有优异的光学性质,对 G-四链体 DNA 具有极高的选择性。 G-四链体是由富含鸟嘌呤的序列形成的非典型 DNA 结构,与基因组稳定性、长寿和癌症有关 。 N-甲基原卟啉IX 选择性识别 G-四链体结构的能力使其成为设计新型 G-四链体结合剂的宝贵支架 .

科学研究应用

N-甲基原卟啉IX 具有广泛的科学研究应用,包括:

作用机制

N-甲基原卟啉IX 通过选择性结合 G-四链体 DNA 结构发挥作用。该化合物通过与鸟嘌呤四联体的 π-π 堆积相互作用来稳定这些结构。 这种结合诱导高荧光,用于检测和研究 G-四链体 。 N-甲基是选择性和稳定性的关键,因为未甲基化的类似物原卟啉IX 不会稳定 G-四链体 DNA .

类似化合物:

原卟啉IX: N-甲基原卟啉IX 的未甲基化类似物,它没有稳定 G-四链体 DNA 的能力.

原卟啉IX: 另一种卟啉化合物,具有不同的结合特性和应用.

独特性: N-甲基原卟啉IX 的独特之处在于其对 G-四链体 DNA 的高选择性和其在结合后诱导高荧光的能力。 这使其成为研究 G-四链体结构及其在生物过程中的作用的宝贵工具 .

生化分析

Biochemical Properties

N-methyl mesoporphyrin IX has the ability to selectively recognize GQ structures . This makes it a valuable scaffold for designing novel GQ binders . It is also an inhibitor of ferrochelatase , an enzyme involved in heme synthesis .

Cellular Effects

N-methyl mesoporphyrin IX is an in situ inhibitor and an ex situ monitor for Aβ amyloidogenesis both in vitro and in cells . It is sensitive to G-quadruplexes DNA but has no response to duplexes, triplexes and single-stranded forms DNA .

Molecular Mechanism

Upon binding to quadruplex DNA, N-methyl mesoporphyrin IX can adjust its macrocycle geometry to match the terminal face of a G-quadruplex, leading to an enhancement in its fluorescence .

Temporal Effects in Laboratory Settings

N-methyl mesoporphyrin IX is stable in cold, dry environments . It degrades when exposed to strong light, heat, acid, and strong oxidants .

Metabolic Pathways

N-methyl mesoporphyrin IX is a transition state analog of porphyrin and an inhibitor of ferrochelatase . It inhibits ferrochelatase in mouse liver mitochondria in vitro and in vivo, leading to an accumulation of porphyrin in isolated liver mitochondria .

准备方法

合成路线和反应条件: N-甲基原卟啉IX 可以通过一系列化学反应合成,这些反应涉及原卟啉IX 的甲基化。 合成通常涉及使用甲基化试剂,如甲基碘或硫酸二甲酯,在受控条件下进行 .

工业生产方法: N-甲基原卟啉IX 的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该工艺包括色谱等纯化步骤,以分离所需化合物 .

化学反应分析

反应类型: N-甲基原卟啉IX 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。

还原: 还原反应可以将 N-甲基原卟啉IX 转换为还原形式。

取代: 取代反应可以在卟啉环中引入不同的官能团.

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

取代: 使用卤素和烷基化剂等试剂.

相似化合物的比较

Mesoporphyrin IX: The unmethylated analogue of N-methyl Mesoporphyrin IX, which lacks the ability to stabilize G-quadruplex DNA.

Protoporphyrin IX: Another porphyrin compound with different binding properties and applications.

Uniqueness: N-methyl Mesoporphyrin IX is unique due to its exceptional selectivity for G-quadruplex DNA and its ability to induce high fluorescence upon binding. This makes it a valuable tool for studying G-quadruplex structures and their roles in biological processes .

属性

IUPAC Name |

3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17,22-pentamethyl-23H-porphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H40N4O4/c1-8-22-18(3)26-14-27-19(4)24(10-12-34(40)41)29(36-27)15-30-25(11-13-35(42)43)20(5)28(38-30)16-33-23(9-2)21(6)32(39(33)7)17-31(22)37-26/h14-17,37H,8-13H2,1-7H3,(H,40,41)(H,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODZICXILWCPBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5C)C=C1N2)C)CC)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H40N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349630 | |

| Record name | N-methyl mesoporphyrin IX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142234-85-3 | |

| Record name | N-methyl mesoporphyrin IX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21H,23H-porphine-2,18-dipropanoic acid, 8,13-diethyl-3,7,12,17,23-pentamethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological target of NMM?

A1: NMM exhibits exceptional selectivity for G-quadruplex (GQ) DNA over duplex DNA. [, , ] GQs are non-canonical DNA structures formed by guanine-rich sequences found in telomeres and gene promoters. []

Q2: How does NMM interact with G-quadruplex DNA?

A2: NMM interacts with GQs through end-stacking interactions, primarily with the terminal G-tetrad. [, ] Its N-methyl group plays a crucial role in this selectivity by fitting into the GQ core and aligning with potassium ions, while causing steric clashes with duplex DNA or antiparallel GQs. []

Q3: What are the downstream effects of NMM binding to GQs?

A3: NMM binding stabilizes the GQ structure, often favoring the parallel conformation over antiparallel or hybrid forms. [, , ] This stabilization can influence biological processes like telomere maintenance, gene expression, and DNA replication. [, , ]

Q4: Does NMM affect heme synthesis?

A4: Yes, in certain organisms like Euglena gracilis and Cyanidium caldarium, NMM inhibits heme synthesis by blocking iron insertion into protoporphyrin IX. [, ] This inhibition leads to increased delta-aminolevulinic acid synthase activity and protoporphyrin IX accumulation. [, ]

Q5: What is the molecular formula and weight of NMM?

A5: The molecular formula of NMM is C35H38N4O4, and its molecular weight is 578.7 g/mol.

Q6: What are the key spectroscopic characteristics of NMM?

A6: NMM exhibits distinct spectroscopic properties:

- UV-Vis Spectroscopy: NMM shows characteristic absorption bands in the UV-Vis region, which are sensitive to its environment and can be used to study its interactions with GQs. [, ]

- Fluorescence Spectroscopy: NMM exhibits a "light-switch" effect, meaning its fluorescence intensity dramatically increases upon binding to GQs. [] This property makes it a valuable probe for studying GQ formation and dynamics. [, , ]

Q7: Does NMM possess any catalytic properties?

A7: While not a catalyst itself, NMM can enhance the catalytic activity of certain systems:

- DNAzyme Activity: NMM binding to specific G-quadruplexes can significantly enhance their peroxidase-like activity. [, ] This property makes NMM-GQ complexes promising candidates for developing biosensors and catalytic tools. [, , , , , ]

Q8: How crucial is the N-methyl group for NMM's activity and selectivity?

A8: The N-methyl group is essential for NMM's selectivity towards GQs. [, ] Mesoporphyrin IX, lacking the N-methyl group, does not exhibit the same stabilizing effect on GQs. [] This difference highlights the importance of the N-methyl group for specific interactions with the GQ structure.

Q9: What in vitro applications have been explored for NMM?

A9: NMM's GQ-binding properties have led to its use in various in vitro applications, including:

- Fluorescent probe for GQs: NMM's "light-switch" effect makes it a valuable tool for studying GQ formation, stability, and interactions with other molecules. [, , , , , , , , , , , ]

- Biosensor development: NMM-GQ complexes have been used to develop sensitive and selective biosensors for detecting various analytes, including metal ions, small molecules, and enzymes. [, , , , , , , , ]

Q10: Are there any in vivo studies demonstrating NMM's efficacy?

A10: A study on tobacco mosaic virus (TMV) showed that NMM, by stabilizing a G4 structure in the TMV genome, inhibited viral proliferation in tobacco plants. [] This finding highlights NMM's potential as an antiviral agent.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid](/img/structure/B1678961.png)

![4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1)](/img/structure/B1678971.png)

![(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B1678976.png)